Tetrachlorocuprate(2-)

説明

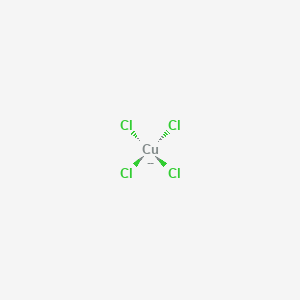

Structure

2D Structure

特性

分子式 |

Cl4Cu-2 |

|---|---|

分子量 |

205.4 g/mol |

IUPAC名 |

tetrachlorocopper(2-) |

InChI |

InChI=1S/4ClH.Cu/h4*1H;/q;;;;+2/p-4 |

InChIキー |

VWDWBHOJDWCXAD-UHFFFAOYSA-J |

SMILES |

Cl[Cu-2](Cl)(Cl)Cl |

正規SMILES |

Cl[Cu-2](Cl)(Cl)Cl |

製品の起源 |

United States |

Synthetic Methodologies and Preparation Routes for Tetrachlorocuprate 2 Salts

Solution-Based Crystallization Techniques

Solution-based crystallization is the most common method for preparing high-purity, single-crystal tetrachlorocuprate(2-) salts. This technique involves the reaction of a copper(II) source with a chloride source in a suitable solvent, followed by crystallization, which is often induced by slow evaporation or cooling.

The choice of solvent and the concentration of hydrochloric acid are critical factors in the successful synthesis of tetrachlorocuprate(2-) salts from solution. The primary reaction involves the ligand exchange of water molecules in the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, with chloride ions. chemguide.co.uk

Adding concentrated hydrochloric acid to an aqueous solution of a copper(II) salt, such as copper(II) chloride, provides a high concentration of chloride ions (approx. 10 mol dm⁻³). chemguide.co.ukchemguide.co.uk This high concentration shifts the reaction equilibrium towards the formation of the tetrachlorocuprate(2-) anion, [CuCl₄]²⁻. chemguide.co.uk The reaction is reversible, and a mixture of complex ions can exist in solution, often resulting in a color change from the blue of the hexaaquacopper(II) ion to a green or yellow-brown color characteristic of the tetrachlorocuprate(2-) complex. chemguide.co.ukchemguide.co.uk

The general synthesis procedure often involves dissolving a copper(II) chloride salt and the desired counter-cation's chloride salt in a minimal amount of hydrochloric acid (e.g., 18% w/w or 2M HCl). mdpi.comacs.orgresearchgate.net In some preparations, an excess of copper chloride relative to the counter-cation is used to ensure the formation of the desired complex. acs.org

Besides water, other solvents like ethanol (B145695) and 2-propanol are also employed. nih.gov The choice depends on the solubility of the reactants and the final product. For instance, some syntheses involve dissolving copper(II) chloride in ethanol and the counter-cation chloride in a different alcohol like 2-propanol before combining the solutions. nih.gov The exceptional solubility of certain complexes, such as tetrabromocuprates(II), in aqueous solutions can hinder their isolation, making solvent choice crucial for successful crystallization. mdpi.com

Organic cations, such as substituted pyridinium (B92312), anilinium, and alkylammonium ions, are frequently used. mdpi.comacs.orgnih.gov Hydrogen bonds, particularly N-H···Cl interactions between the organic cation and the chloride ligands of the anion, are crucial for stabilizing the crystal structure. tandfonline.comscispace.comnih.gov The ability of the cation to form these bonds can influence the geometry of the [CuCl₄]²⁻ anion, which can range from a distorted tetrahedron to a square-planar configuration. tandfonline.comnih.gov

For example, with the piperazinium dication (pipzH₂)²⁺, two different structures can be crystallized: a yellow compound with a distorted tetrahedral CuCl₄²⁻ ion and a green compound containing a square-planar CuCl₄²⁻ ion. nih.gov Similarly, studies with ortho-, meta-, and para-anisidinium cations show that the cation's geometry dictates the final structure, yielding discrete anions, defective layers, or layered perovskite-like structures, respectively. acs.org The use of large, sterically demanding cations can also be used to achieve significant separation between the paramagnetic Cu(II) centers in the crystal lattice. nih.gov

Table 1: Influence of Counter-Cation on Tetrachlorocuprate(2-) Salt Structure

Mechanochemical Synthesis Approaches

Mechanochemistry, which uses mechanical energy from methods like grinding or ball milling to induce chemical reactions, has emerged as a powerful and sustainable alternative to traditional solvent-based synthesis. acs.org This approach is particularly advantageous for preparing tetrachlorocuprate(2-) salts, as it can reduce or eliminate the need for solvents. acs.org

Reacting anhydrous copper(II) halides and alkylammonium halides by milling has proven to be a successful strategy. mdpi.comresearchgate.net In the case of tetrachlorocuprates(II), mechanochemical synthesis has been shown to yield products identical to those obtained from solution-based methods. mdpi.comresearchgate.net This technique is especially useful for producing tetrahalometallates that are otherwise difficult to isolate from solution due to high solubility. mdpi.comresearchgate.net

A recent study on the synthesis of bis(dodecylammonium) tetrachlorocuprate (CuC12) demonstrated the feasibility of using ball milling. acs.org The process involved milling dodecylamine, copper(II) chloride dihydrate, and a significantly reduced amount of hydrochloric acid in an alumina (B75360) grinding jar. acs.org This method not only proved effective but also highlighted the potential for reducing solvent content compared to conventional reflux methods. acs.org The resulting material showed comparable thermal properties to the conventionally synthesized product, confirming mechanochemistry as a viable and more sustainable route. acs.org

Solid-State Reactions and Transformations

Solid-state reactions provide another route to synthesize or transform tetrachlorocuprate(2-) compounds. These reactions occur directly in the solid phase, often initiated by heat. One such method is thermal dehydrochlorination, which has been used to create coordination compounds from a bicomponent system of a pyridinium chlorometallate. nih.gov

Another example is the solid-state esterification of potato starch with ammonium (B1175870) tetrachlorocuprate(II), which can be carried out using either conventional heating or microwave irradiation. mostwiedzy.pl This process demonstrates the ability of the tetrachlorocuprate(2-) anion to react with a solid biopolymer.

Furthermore, many tetrachlorocuprate(2-) salts exhibit thermochromism, a reversible color change upon heating. researchgate.net This phenomenon is a type of solid-state transformation. For instance, a hydrated green form of a tetrachlorocuprate(2-) salt can lose its water of crystallization upon heating to form an anhydrous yellow compound. researchgate.net This transformation is often associated with a change in the coordination geometry of the CuCl₄²⁻ anion, for example, from square-planar to distorted tetrahedral, which is facilitated by the weakening of the hydrogen-bonding network at higher temperatures. researchgate.net

Green Chemistry Considerations in Tetrachlorocuprate(2-) Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly being applied to the synthesis of tetrachlorocuprate(2-) salts. imist.maacs.org Key strategies include the use of safer solvents, designing for energy efficiency, and maximizing atom economy. acs.orgpurkh.com

The advancements in mechanochemical synthesis are a prime example of green chemistry in this field. acs.orgresearchgate.net By minimizing or eliminating the use of organic solvents, ball milling and grinding methods significantly reduce waste and potential environmental hazards. acs.org A comparative study on the synthesis of bis(dodecylammonium) tetrachlorocuprate showed that an optimized ball-milling approach was more efficient and sustainable than the conventional solvent-reflux method. acs.org

Table 2: Application of Green Chemistry Principles in Tetrachlorocuprate(2-) Synthesis

Table of Mentioned Compounds

Structural Elucidation and Crystallographic Analysis of Tetrachlorocuprate 2 Anions

Coordination Geometries of the [CuCl₄]²⁻ Anion

The coordination environment of the copper(II) center in the [CuCl₄]²⁻ anion can vary significantly, ranging from tetrahedral to square planar, with many intermediate structures. This structural diversity is a direct consequence of electronic effects, steric interactions, and hydrogen bonding.

Distorted Tetrahedral Structures (D₂d symmetry)

In many of its compounds, the [CuCl₄]²⁻ anion adopts a distorted tetrahedral geometry, often described as having D₂d symmetry. This "squashed" or "flattened" tetrahedron is a common manifestation of the Jahn-Teller effect for a d⁹ ion in a tetrahedral field. stackexchange.com The distortion involves a compression or elongation along one of the fourfold improper rotation axes of the tetrahedron, resulting in two larger and four smaller Cl-Cu-Cl bond angles compared to the ideal 109.5°.

A prime example is found in cesium tetrachlorocuprate(II), Cs₂[CuCl₄], where the anion exhibits a distorted tetrahedral structure. stackexchange.comoup.com The degree of distortion from a perfect tetrahedron can be quantified by the two largest trans-Cl-Cu-Cl angles. For instance, in bis(3-methylpyridinium)tetrachloridocuprate(II), the Cl-Cu-Cl angles range from 99.28(2)° to 137.32(2)°, indicating a significant deviation from tetrahedral geometry. iucr.org This distortion is often influenced by hydrogen bonding interactions with the counter-cations. iucr.org

The electronic spectra of compounds with D₂d symmetry are characteristic and have been studied to understand the d-orbital energy level splitting. koreascience.kr Theoretical studies, including LCAO-MO analysis, have been employed to correlate the extent of covalent mixing of copper and chlorine orbitals with the observed geometry. koreascience.kr

Flattened Tetrahedral Geometries

The term "flattened tetrahedral" is frequently used to describe the geometry of the [CuCl₄]²⁻ anion when the distortion from a regular tetrahedron is significant, pushing it towards a square planar arrangement. This geometry is characterized by two trans-Cl-Cu-Cl angles that are considerably larger than the other four angles.

Numerous examples with organic cations exhibit this flattened tetrahedral geometry. For instance, in (1,4-dimethylpiperazin-1,4-ium)tetrachlorocuprate(II), the two largest Cl-Cu-Cl angles are 125.90(5)° and 131.41(5)°. researchgate.net Similarly, in doxylaminium tetrachlorocuprate(II) and astemizole (B1665302) tetrachlorocuprate(II), the anion also adopts a flattened tetrahedral configuration. nih.govnih.gov Calculations have shown that the preferred geometry for the [CuCl₄]²⁻ anion is a flattened tetrahedron with a mean trans angle of around 127°. researchgate.net The degree of flattening can be influenced by temperature, with some compounds showing a transition towards a more regular tetrahedral geometry at higher temperatures as hydrogen bonds weaken. researchgate.netresearchgate.net

The structure of chloropyramine (B1668806) tetrachlorocuprate(II) also features a [CuCl₄]²⁻ anion with a flattened-tetrahedral geometry, where hydrogen bonding plays a role in stabilizing the structure. iucr.org

Square Planar Configurations

While less common than tetrahedral geometries, the [CuCl₄]²⁻ anion can adopt a square planar or nearly square planar configuration. acs.org This geometry is often enforced by the packing effects of specific counter-cations and extensive hydrogen bonding networks.

A notable example is bis(diethylammonium) tetrachloridocuprate(II), which exhibits thermochromism. In its low-temperature structure, one of the three unique [CuCl₄]²⁻ anions has a regular square-planar coordination environment, while the other two have a distorted square-planar geometry. nih.gov The square planar geometry is stabilized by a two-dimensional sheet-like hydrogen-bonded network. nih.gov The transition to a yellow color at higher temperatures is associated with a change towards a distorted tetrahedral geometry. nih.govrsc.org

The choice of cation is critical. For instance, (NH₄)₂[CuCl₄] features a square planar anion, effectively forming tetragonally distorted octahedra through its crystal packing, whereas with the larger Cs⁺ cation, the anion is a distorted tetrahedron. stackexchange.com This highlights how smaller cations can allow for a crystal packing that favors the square planar arrangement. stackexchange.com

Distorted Octahedral Environments (Extended Coordination)

In some crystal structures, the [CuCl₄]²⁻ unit is part of an extended coordination environment that results in a distorted octahedral geometry around the copper center. This typically occurs through the formation of bridging interactions with adjacent anions or coordination with solvent molecules or parts of the counter-cation.

For example, in layered hybrid perovskite-type structures, such as those formed with long-chain alkylammonium cations, the [CuCl₄]²⁻ units can form layers of corner-sharing octahedra. mdpi.comresearchgate.net In these structures, the copper ion is coordinated to four equatorial chlorine atoms from its own unit and two axial chlorine atoms from neighboring units, creating a (4+2) coordination. This is a classic example of Jahn-Teller distortion in an octahedral field, with two long axial Cu-Cl bonds and four shorter equatorial bonds. nih.goviitk.ac.in

In the case of ammonium (B1175870) tetrachlorocuprate(II) dihydrate, single-crystal X-ray diffraction confirms a distorted octahedral geometry where two water molecules occupy the axial positions. The structure of 1,4-butanediammonium (B1226911) tetrachlorocuprate also consists of alternating inorganic layers of [CuCl₄]²⁻ and organic sheets, with structural cohesion provided by N-H---Cl hydrogen bonds, leading to an extended network. rsc.org

Influence of Counter-Cations on Anion Geometry and Packing

The size, shape, and hydrogen-bonding capability of the counter-cation play a pivotal role in determining the final geometry and crystal packing of the [CuCl₄]²⁻ anion.

Organic Cation Effects (e.g., Alkylammonium, Pyridinium (B92312) Derivatives)

Hydrogen Bonding: The formation of N-H---Cl hydrogen bonds can cause a flattening of the tetrahedral [CuCl₄]²⁻ anion towards a square planar geometry. iucr.orgscispace.com The strength and number of these hydrogen bonds can dictate the degree of distortion. For example, in bis(3-methylpyridinium)tetrachloridocuprate(II), the anion's distorted D₂d geometry is a direct result of hydrogen bonding with the two cations. iucr.org Similarly, in bis(diethylammonium) tetrachloridocuprate(II), an extensive network of N-H---Cl interactions results in a two-dimensional sheet-like structure and stabilizes a square-planar geometry for some of the anions. nih.gov The presence of water molecules, as seen in (HMepy)₂[CuCl₄]·2H₂O, can also contribute to the hydrogen-bonding network and affect the anion's geometry. rsc.org

Steric Effects and Packing: The size and shape of the organic cation also exert a strong influence through steric effects and crystal packing forces. iucr.org Large, bulky cations can prevent the close approach of anions that would be required for the formation of extended octahedral structures. Conversely, smaller cations can fit into the crystal lattice in a way that promotes specific geometries. stackexchange.com For instance, long-chain alkylammonium cations tend to form layered perovskite-like structures where the organic cations form bilayers between layers of corner-sharing [CuCl₆]⁴⁻ octahedra. mdpi.comresearchgate.net The length and flexibility of the alkyl chain can tune the interlayer spacing. researchgate.net

The use of different isomers of a cation, such as with anisidinium tetrachlorocuprates, can lead to significantly different crystal structures and properties due to variations in how they pack and form hydrogen bonds. acs.org Similarly, studies on pyridinium derivatives like 2,6-dimethylpyridinium tetrachlorocuprate(II) have revealed polymorphism, where different crystal forms exhibit distinct [CuCl₄]²⁻ geometries and supramolecular arrangements driven by N-H---Cl and C-H---Cl interactions. researchgate.net

The interplay between the cation's ability to form hydrogen bonds and its steric requirements is crucial. A decrease in the ability of the organic cation to form hydrogen bonds generally leads to a less distorted tetrahedral geometry for the [CuCl₄]²⁻ anion. scispace.com

Interactive Data Tables

Table 1: Coordination Geometries in Selected Tetrachlorocuprate(II) Salts

| Compound | Cation | Anion Geometry | Key Structural Features | Reference(s) |

| Cs₂[CuCl₄] | Cesium | Distorted Tetrahedral (D₂d) | Two large trans-Cl-Cu-Cl angles. | stackexchange.comoup.com |

| (C₅H₆N)₂[CuCl₄] | Pyridinium | Distorted Tetrahedral | Flattening due to H-bonding. | tandfonline.comtandfonline.com |

| (C₆H₈N)₂[CuCl₄] | 2-Methylpyridinium | Distorted Tetrahedral | Layer-like structure via N-H---Cl and C-H---Cl bonds. | iucr.org |

| (C₆H₈N)₂[CuCl₄] | 3-Methylpyridinium | Distorted Tetrahedral (D₂d) | Cl-Cu-Cl angles from 99.28° to 137.32°. | iucr.org |

| (C₈H₁₂N)₂[CuCl₄] | Diethylammonium | Square Planar & Distorted Square Planar | Thermochromic; extensive 2D H-bonding network. | nih.gov |

| (C₁₆H₂₂ClN₃)[CuCl₄] | Chloropyraminium | Flattened Tetrahedral | H-bonding between cation and anion. | iucr.org |

| (C₁₇H₂₄N₂O)[CuCl₄] | Doxylaminium | Flattened Tetrahedral | H-bonding to two different anions. | nih.gov |

| (C₂₈H₃₃FN₄O)[CuCl₄] | Astemizolium | Flattened Tetrahedral | H-bonding to three Cl atoms in two anions. | nih.gov |

| [(NH₃)(CH₂)₄(NH₃)][CuCl₄] | 1,4-Butanediammonium | Distorted Octahedral (Layered) | Alternating organic and inorganic layers. | rsc.org |

Inorganic Counter-Ions (e.g., Dilithium (B8592608), Ammonium)

The choice of the inorganic counter-ion plays a pivotal role in determining the crystal structure and, consequently, the properties of tetrachlorocuprate(2-) salts. Simple inorganic cations like lithium (Li⁺) and ammonium (NH₄⁺) lead to distinct crystal packing and anion geometries.

Ammonium Tetrachlorocuprate(2-) : In contrast, the structure of diammonium tetrachlorocuprate(II), often found as a dihydrate, (NH₄)₂[CuCl₄]·2H₂O, is well-characterized. webmineral.comrsc.org The presence of the ammonium cations facilitates the formation of extensive hydrogen-bonding networks that significantly influence the crystal structure. nih.gov In these structures, the ammonium ions are anchored to the inorganic layers through hydrogen bonds between the ammonium nitrogen atoms and the chloride ligands of the tetrachlorocuprate(2-) anion. nih.gov The geometry of the [CuCl₄]²⁻ anion in ammonium salts can be influenced by these hydrogen bonds, often leading to a distortion from a perfect tetrahedral or square-planar geometry.

| Compound | Chemical Formula | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|---|

| Dilithium Tetrachlorocuprate(II) | Li₂CuCl₄ | Not available from experimental data | Not available from experimental data | Commonly used in THF solution. nih.govamericanelements.com Computationally predicted to favor a tetrahedral [CuCl₄]²⁻ geometry in the unsolvated state. rsc.org |

| Ammonium Tetrachlorocuprate(II) Dihydrate | (NH₄)₂[CuCl₄]·2H₂O | Data not specified in results | Data not specified in results | Extensive hydrogen bonding between NH₄⁺ and [CuCl₄]²⁻. nih.gov The anion geometry is influenced by these interactions. |

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding is a critical factor in the crystal engineering of tetrachlorocuprate(2-) compounds, especially when organic or ammonium counter-ions are present. These interactions direct the assembly of the ionic components into well-defined supramolecular architectures, which can range from discrete units to one-, two-, or three-dimensional networks.

In salts containing ammonium or protonated amine cations, N-H···Cl hydrogen bonds are ubiquitous and play a dominant role in the crystal packing. nih.gov The ammonium groups act as hydrogen bond donors, while the chloride ligands of the [CuCl₄]²⁻ anion serve as acceptors. The strength and geometry of these hydrogen bonds can influence the coordination geometry of the copper center. For instance, strong hydrogen bonding can lead to a flattening of the [CuCl₄]²⁻ tetrahedron towards a more square-planar geometry.

| Compound Type | Dominant Hydrogen Bonds | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| Ammonium/Alkylammonium Tetrachlorocuprates | N-H···Cl | Anchoring of cations to inorganic layers, formation of 2D layered structures. | nih.gov |

| (4-dimethylaminopyridinium)₂[CuCl₄] | N-H···Cl, C-H···Cl | Three-dimensional network with alternating inorganic and organic layers. | |

| Alkyldiammonium Tetrachlorocuprates | N-H···Cl | Hydrogen bonds link adjacent sheets of [CuCl₄]²⁻ anions. | |

| Astemizole Tetrachlorocuprate(II) | N-H···Cl | Diprotonated cations are hydrogen bonded to three Cl atoms in two different [CuCl₄]²⁻ anions. |

Phase Transitions and Temperature-Dependent Structural Evolution

Many tetrachlorocuprate(2-) compounds exhibit thermochromism, a reversible change in color upon a change in temperature. nih.govsigmaaldrich.com This phenomenon is often associated with a structural phase transition that alters the coordination geometry of the [CuCl₄]²⁻ anion. nih.gov At different temperatures, the balance of forces within the crystal, including hydrogen bonding and packing efficiency, can shift, leading to a change in the crystal structure and, consequently, the d-d electronic transitions of the copper(II) ion that are responsible for its color. nih.gov

For example, some tetrachlorocuprate(2-) salts transition from a green color at room temperature to yellow at elevated temperatures. sigmaaldrich.com This is often interpreted as a change from a more centrosymmetric, pseudo-octahedral or square-planar environment to a less symmetric, distorted tetrahedral geometry. nih.gov High temperatures can weaken the hydrogen bonding network, allowing the [CuCl₄]²⁻ anion to relax into a less densely packed, flattened tetrahedral configuration. nih.gov

Temperature-dependent structural studies have revealed that these phase transitions can be either continuous or discontinuous. nih.govnih.gov In some cases, a monotonic increase in octahedral distortion is observed with increasing temperature, along with a symmetrization of the square-planar [CuCl₄]²⁻ unit, which could be the underlying cause of the observed thermochromism. nih.gov The temperature dependence of the unit cell parameters can also show non-linear behavior around the phase transition temperature. nih.gov

| Compound Example | Phase Transition Temperature | Observed Change | Structural Interpretation |

|---|---|---|---|

| (N-mpH)₂[CuCl₄] | Not specified | Color change from green to yellow upon heating. | Shift from square-planar to flattened tetrahedral geometry. nih.gov |

| Bis(isopropylammonium)tetrachlorocuprate | Above 43 °C | Bright green crystals turn yellow. | Phase transition leading to a change in coordination geometry. sigmaaldrich.com |

| (1,6-HDA)CuCl₄ | Not specified | Reversible color change between yellow and brown. | Associated with a structural phase transition. thermofisher.com |

| aminoacetonitrile₂[CuCl₄] | Above ~320 K | Non-linear change in unit cell parameters. | Symmetrization of the square-planar CuCl₄ unit and increased octahedral distortion. nih.gov |

Polymorphism and Structural Isomerism in Tetrachlorocuprate(2-) Compounds

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is another important aspect of the solid-state chemistry of tetrachlorocuprate(2-) salts. The existence of polymorphs arises from different arrangements of the constituent ions in the crystal lattice, which can be influenced by crystallization conditions. These different crystalline forms can exhibit distinct physical properties.

A notable example is 2,6-dimethylpyridinium tetrachlorocuprate(II), which has been shown to exist in at least two polymorphic forms, one crystallizing in the Pbcn space group and the other in the C2/c space group. The primary difference between these polymorphs lies in the supramolecular interactions. While N-H···Cl hydrogen bonds are present in both, their roles and the contribution of other interactions like C-H···Cl and π-Cl interactions differ, leading to different packing arrangements. The geometry of the [CuCl₄]²⁻ anion also differs between the polymorphs, with one form having a more flattened tetrahedral geometry than the other.

Structural isomerism, where compounds have the same chemical formula but different connectivity, can also be observed in the broader class of copper(II) chloride complexes, although the focus here is on the polymorphism of a specific compound. The flexibility of the [CuCl₄]²⁻ anion's coordination geometry is a key factor enabling the formation of different polymorphs, as the energy difference between various distorted tetrahedral and square-planar geometries can be small.

| Compound | Polymorph I | Polymorph II | Key Differences |

|---|---|---|---|

| (2,6-dimethylpyridinium)₂[CuCl₄] | Space group: Pbcn | Space group: C2/c | Different hydrogen bonding motifs and supramolecular interactions. The trans Cl-Cu-Cl angles in the [CuCl₄]²⁻ anion differ by ~11°. |

Spectroscopic Probes of Electronic Structure and Bonding in Tetrachlorocuprate 2

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a powerful tool for probing the electronic transitions within the [CuCl₄]²⁻ ion. The spectra are typically characterized by two main types of transitions: relatively weak d-d transitions and highly intense charge-transfer bands. libretexts.org

d-d Transitions and Ligand Field Splitting

The d-d transitions in the tetrachlorocuprate(II) complex involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. numberanalytics.com As a d⁹ complex, [CuCl₄]²⁻ has a single vacancy in its d-orbitals, leading to electronic transitions that are sensitive to the coordination geometry and the resulting ligand field splitting. libretexts.org The energy difference between the split d-orbitals is known as the ligand field splitting energy (or crystal field splitting energy, Δ). numberanalytics.com

The geometry of the [CuCl₄]²⁻ anion can vary from square-planar (D₄h symmetry) to a distorted tetrahedron (D₂d symmetry), and this has a profound effect on the d-orbital splitting pattern and the observed d-d transitions. researchgate.netacs.org In a tetrahedral field, the d-orbitals split into a lower-energy 'e' set and a higher-energy 't₂' set. fiveable.me For square-planar complexes, the splitting is more complex. researchgate.net The d-d transitions are formally Laporte-forbidden, which results in characteristically weak absorption bands with low molar extinction coefficients (ε < 1,000 L mol⁻¹ cm⁻¹). wikipedia.org Experimentally, the d-d and charge-transfer manifolds of states are observed to be cleanly separated. researchgate.net

Detailed spectroscopic studies have identified the energies of these transitions. For instance, in square-planar [CuCl₄]²⁻ salts, a weak band observed between 22,000 and 25,000 cm⁻¹ has been assigned to a d-d transition. researchgate.net

Table 1: Representative d-d Transition in Square-Planar [CuCl₄]²⁻

| Transition Assignment | Energy Range (cm⁻¹) |

|---|---|

| ²A₂g ← ²B₁g | 22,000 - 25,000 |

Data sourced from Desjardins et al. (1983) researchgate.net

Charge Transfer Bands

In addition to d-d transitions, the electronic spectrum of [CuCl₄]²⁻ is dominated by intense charge-transfer (CT) bands, which occur at higher energies (in the UV region). wikipedia.orgtandfonline.com These transitions involve the movement of an electron from a molecular orbital that is primarily ligand (Cl⁻) in character to one that is primarily metal (Cu²⁺) in character, specifically referred to as ligand-to-metal charge transfer (LMCT). libretexts.orgwikipedia.org LMCT transitions result in the formal reduction of the metal center. wikipedia.org

These bands are much more intense than d-d transitions (with molar absorptivities often around 50,000 L mol⁻¹ cm⁻¹) because they are fully allowed transitions. wikipedia.org Low-temperature polarized single-crystal absorption studies on square-planar salts of [CuCl₄]²⁻ have allowed for detailed assignments of these CT bands. researchgate.net Two intense, polarized transitions are typically observed. researchgate.net The polarized ultraviolet absorption spectra of the tetrahedral [CuCl₄]²⁻ ion have also been extensively studied, with band assignments differing slightly from the square-planar case due to the change in symmetry. aip.org

Table 2: Assigned Charge Transfer Bands for Square-Planar [CuCl₄]²⁻

| Transition Assignment | Polarization | Energy Range (cm⁻¹) |

|---|---|---|

| ²Eᵤ ← ²B₁g (π → d) | x,y | 26,000 - 28,000 |

| ²Eᵤ ← ²B₁g (σ → d) | x,y | 37,000 - 39,000 |

Data sourced from Desjardins et al. (1983) researchgate.net

In acetonitrile (B52724) solution, various tetrachlorocuprate(II) compounds show nearly identical UV-Vis spectra with characteristic absorptions at approximately 256 nm (39,063 cm⁻¹), 311 nm (32,154 cm⁻¹), and 462 nm (21,645 cm⁻¹). nih.gov

Thermochromic Behavior and Spectroscopic Changes

Many tetrachlorocuprate(II) salts exhibit thermochromism, a reversible color change upon heating or cooling. researchgate.netdntb.gov.ua This phenomenon is typically driven by a structural phase transition that alters the coordination geometry of the [CuCl₄]²⁻ anion. researchgate.netdntb.gov.ua A common transition is from a lower-temperature, less tetrahedral (e.g., square-planar or flattened tetrahedral) geometry, which is often green, to a higher-temperature, more distorted tetrahedral geometry, which is typically yellow. researchgate.netresearchgate.net

For example, bis(diethylammonium)tetrachlorocuprate(II) undergoes a first-order phase transition at 50°C, changing from green to yellow as the temperature increases. researchgate.net Similarly, benzimidazolium tetrachlorocuprate(II) shows a yellow-to-green thermochromic transformation related to the absorption and loss of water molecules, which in turn affects the anion's geometry. researchgate.net These geometric changes directly impact the d-orbital splitting (Δ), causing a shift in the energy of the d-d and charge-transfer absorptions, which is observed as a change in color. dntb.gov.ua The change in anion geometry is often the primary cause for the thermochromic nature of these solid-state phase transitions. researchgate.net

Vibrational Spectroscopy (IR, Far-IR, Raman)

Vibrational spectroscopy, including infrared (IR), far-infrared (Far-IR), and Raman techniques, provides critical information about the bonding and structure of the [CuCl₄]²⁻ anion by probing its molecular vibrations. researchgate.net

Characterization of Cu-Cl Stretching Modes

The most diagnostic vibrations for the [CuCl₄]²⁻ ion are the copper-chloride (Cu-Cl) stretching modes. These typically appear in the far-infrared region of the spectrum. rsc.org The exact frequencies of these modes are sensitive to the coordination geometry (tetrahedral vs. square-planar) and the nature of the cation in the crystal lattice. rsc.orgresearchgate.net

Table 3: Representative Cu-Cl Stretching Frequencies

| Compound/Geometry | Technique | ν(Cu-Cl) (cm⁻¹) |

|---|---|---|

| Tetrahedral [CuCl₄]²⁻ | Raman | ~295 (symmetric stretch) |

| Planar/Distorted [CuX₄]²⁻ | Far-IR | 222 - 368 |

Data sourced from Adams & Lock (1967), Stepakova et al. (2007) rsc.orgcolab.ws

Identification of [CuCl₄]²⁻ Subunits

Raman and IR spectroscopy are powerful methods for confirming the presence of [CuCl₄]²⁻ subunits within a crystal structure. researchgate.netscirp.org The number and frequencies of the observed Cu-Cl vibrational modes can be used to deduce the effective symmetry of the anion. rsc.org

For instance, a regular tetrahedral (T_d) [CuCl₄]²⁻ ion would exhibit a specific number of Raman and IR active modes based on selection rules. Distortions from this ideal geometry, as are common due to the Jahn-Teller effect or crystal packing forces, lead to the splitting of degenerate vibrational modes and the appearance of additional bands. researchgate.netrsc.org In the case of Cs₂CuCl₄, which contains considerably distorted tetrahedral ions, the degenerate f₂ modes are observed to be split in the Raman spectrum. rsc.org The characteristic patterns of the Cu-Cl stretching and bending vibrations serve as a spectroscopic fingerprint for the [CuCl₄]²⁻ ion. renishaw.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful magnetic resonance technique for studying chemical species with one or more unpaired electrons, such as the Cu(II) ion in [CuCl₄]²⁻. It provides detailed information about the electronic ground state and the local environment of the paramagnetic center.

g-Tensor Analysis and Anion Distortion

The g-tensor is a fundamental parameter in EPR that characterizes the interaction of an unpaired electron's spin with an external magnetic field. For Cu(II) complexes, the principal values of the g-tensor (gₓ, gᵧ, g₂) are highly sensitive to the geometry of the coordination sphere and the nature of the electronic ground state.

The [CuCl₄]²⁻ anion typically exhibits a distorted tetrahedral coordination geometry. researchgate.net This distortion from perfect tetrahedral (T_d) or square-planar (D₄ₕ) symmetry lifts the degeneracy of the d-orbitals, and the resulting g-tensor values deviate significantly from the free-electron value (gₑ ≈ 2.0023). This deviation is a direct consequence of spin-orbit coupling, which mixes ground and excited electronic states.

The degree of geometric distortion correlates with the EPR parameters. researchgate.net For instance, in a tetragonally distorted environment (approaching D₄ₕ symmetry), the spectra are often axial, characterized by g∥ and g⊥. The trend g∥ > g⊥ > 2.0023 is indicative of a dₓ²-y² electronic ground state. researchgate.net The variation in these g-values across different tetrachlorocuprate salts reflects the well-known structural flexibility of the anion, which is influenced by factors like the counter-ion and crystal packing. researchgate.netnih.gov

In a study of tetrachloridocuprate(II) complexes with various large organic cations, the principal values of the g-tensor were determined from powder EPR spectra. The variation in these parameters highlights the structural diversity of the anion. nih.gov

Table 1: Experimental EPR g-Tensor Values for Selected [CuCl₄]²⁻ Complexes at 150 K

| Cation | g∥ | g⊥ | gₐᵥ* |

|---|---|---|---|

| Hexadecyltrimethylammonium | 2.295 | 2.062 | 2.140 |

| Tetradecyltrimethylammonium | 2.302 | 2.064 | 2.143 |

| Tetrabutylammonium | 2.303 | 2.065 | 2.144 |

| Benzyltriethylammonium | 2.290 | 2.064 | 2.139 |

*gₐᵥ = (g∥ + 2g⊥)/3

This table is generated based on data from Winter et al., 2012. nih.gov

More detailed single-crystal EPR studies on salts like bis(β-alaninium) tetrachlorocuprate(II) can resolve the full rhombic tensor, providing gₓ, gᵧ, and g_z values that precisely map the anisotropy of the magnetic interaction. aps.org For this specific compound, the g-tensor components were found to be gₓ = 2.221, gᵧ = 2.100, and g_z = 2.056. aps.org

Hyperfine Structure and Nuclear Spin Interactions

Hyperfine coupling results from the interaction between the electron spin (S=1/2) and the nuclear spin (I) of a magnetic nucleus. libretexts.org For tetrachlorocuprate(2-), the primary interaction is with the central copper nucleus (⁶³Cu and ⁶⁵Cu, both with I=3/2), which should split the EPR signal into a characteristic four-line pattern (2I+1 = 4). nih.gov

However, in many solid-state samples of tetrachlorocuprate(II) salts, this hyperfine structure is not resolved. researchgate.netnih.govresearchgate.netmdpi.com This is typically due to exchange broadening, an effect caused by magnetic interactions between adjacent paramagnetic Cu(II) centers in the crystal lattice. nih.gov Even when using large, sterically demanding cations to increase the distance between the [CuCl₄]²⁻ anions, the separation is often insufficient to completely eliminate this broadening. researchgate.netnih.gov

Despite these challenges, hyperfine splitting has been observed under specific conditions, such as when the [CuCl₄]²⁻ ion is doped into a diamagnetic, isostructural host lattice like Cs₂ZnCl₄. This magnetic dilution effectively isolates the paramagnetic centers, suppressing exchange interactions and allowing for the resolution of the hyperfine structure.

Exchange Coupling Between Copper(II) Centers

In the solid state, the individual [CuCl₄]²⁻ anions are not entirely isolated. Magnetic interactions, known as exchange coupling, can occur between neighboring Cu(II) ions. The strength and nature of this coupling are highly dependent on the crystal structure, specifically the distance between copper ions and the pathways for interaction, which can be mediated by the chloride ligands (superexchange). mdpi.com

As mentioned previously, this exchange interaction is the primary reason for the broadening of EPR signals and the lack of resolved hyperfine structure in many tetrachlorocuprate salts. nih.govresearchgate.net Studies on a series of tetrachlorocuprate(II) compounds with large organic cations were undertaken specifically to separate the paramagnetic Cu(II) centers and minimize these magnetic interactions. nih.gov

The structural arrangement of the anions dictates the magnetic properties of the bulk material. For example, in bis(ortho-anisidinium) tetrachlorocuprate(II), where the [CuCl₄]²⁻ units are discrete and well-separated (approx. 7.6 Å), magnetic coupling is very weak. In contrast, the meta- and para-isomers form layered structures with much shorter in-plane Cu-Cu distances (approx. 5.5 Å), leading to significant two-dimensional ferromagnetic coupling. aps.org The strength of this interaction can be quantified by the Weiss constant (θ) derived from magnetic susceptibility measurements, with values of +15.0 K and +28.7 K for the meta- and para-isomers, respectively, indicating ferromagnetic exchange. aps.org

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy is an element-specific technique that probes the electronic structure of a material by exciting core electrons to unoccupied orbitals. By tuning the X-ray energy to the absorption edge of a specific element (like Cu or Cl), one can gain insight into the oxidation state, coordination geometry, and, crucially, the covalency of metal-ligand bonds.

Chlorine K-edge Studies of Covalency

Chlorine K-edge XAS is a direct and powerful probe of ligand-metal bond covalency. acs.orgresearchgate.net The experiment involves exciting a chlorine 1s core electron into unoccupied molecular orbitals. A weak, low-energy feature, known as the pre-edge peak, corresponds to the dipole-allowed transition from the Cl 1s orbital to the singly-occupied molecular orbital (SOMO) of the complex. acs.org

The intensity of this pre-edge feature is directly proportional to the amount of Cl 3p character mixed into the copper d-orbital that constitutes the SOMO (primarily the dₓ²-y² orbital). researchgate.netacs.org Therefore, a more intense pre-edge peak signifies a higher degree of covalency in the Cu-Cl bond. This technique, pioneered by Solomon, Hodgson, and Hedman, provides a quantitative measure of the ligand's contribution to the frontier molecular orbitals. acs.orgosti.govosti.govosti.gov

Studies on [CuCl₄]²⁻ have shown that the pre-edge intensity and energy provide quantitative information on the covalency, the effective charge on the chloride ligands, and the energy of the copper d-manifold. researchgate.net A key finding is that a geometric distortion from square planar (D₄ₕ) to distorted tetrahedral (D₂d) results in a decrease in the covalency of the specific Cu-Cl bond associated with the highest occupied molecular orbital (HOMO), even as the total charge donation from all four chlorides increases.

Cu K-edge Studies

Complementing the ligand-centric view from the Cl K-edge, Copper K-edge XAS provides information from the perspective of the metal center. The Cu K-edge spectrum corresponds to the excitation of a Cu 1s core electron. The main absorption edge energy is sensitive to the effective nuclear charge on the copper atom, making it a reliable indicator of the metal's oxidation state (Cu(II) in this case). nih.gov

The pre-edge region of the Cu K-edge spectrum features a weak transition at approximately 8979 eV. This peak is assigned to a formally dipole-forbidden 1s → 3d transition. nih.gov However, in a non-centrosymmetric environment, such as the distorted tetrahedral geometry of [CuCl₄]²⁻, this transition can gain intensity through the mixing of copper 4p character into the 3d orbitals. The intensity of this pre-edge peak is therefore a sensitive probe of the coordination geometry.

Furthermore, features on the rising edge, often referred to as "shakedown" transitions, can provide information about the covalent interaction between the metal and ligands. nih.gov Data from Cu K-edge XAS have been used in conjunction with EPR and Cl K-edge results to develop a comprehensive and refined model of the electronic structure and covalency in the D₂d-distorted [CuCl₄]²⁻ anion. nih.gov

Theoretical and Computational Investigations of Tetrachlorocuprate 2

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) Applications

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are fundamental models used to describe the electronic structure and properties of transition metal complexes. wiley.comwikipedia.org These theories are based on the interaction between the metal d-orbitals and the surrounding ligands. wikipedia.orgresearchgate.net

The arrangement of ligands around the central copper ion in the tetrachlorocuprate(2-) complex dictates the splitting pattern of the d-orbitals. ibchem.com The d⁹ configuration of the Cu(II) ion makes it susceptible to Jahn-Teller distortions, leading to a variety of geometries beyond a perfect tetrahedron. researchgate.net

Tetrahedral Geometry (T_d): In an ideal tetrahedral field, the five d-orbitals split into two sets: a lower energy doublet (e) consisting of the d(z²) and d(x²-y²) orbitals, and a higher energy triplet (t₂) comprising the d(xy), d(xz), and d(yz) orbitals. wikipedia.org The energy separation between these sets is denoted as Δ_t.

Square Planar Geometry (D_4h): As a tetrahedral [CuCl₄]²⁻ complex flattens towards a square planar geometry, the degeneracy of the orbitals is further lifted. ibchem.comacs.org In a square planar environment, the d-orbital energy sequence is typically d(x²-y²) > d(xy) > d(z²) > d(xz), d(yz). researchgate.net The d(x²-y²) orbital, pointing directly at the ligands, is the highest in energy. libretexts.org The energy levels for a square planar CuCl₄²⁻ ion have been assigned as follows: the ²B₁g ground state, with the unpaired electron in the d(x²-y²) orbital, and excited states ²A₁g (d(z²)), ²B₂g (d(xy)), and ²E_g (d(xz), d(yz)). researchgate.net

Distorted Tetrahedral and Intermediate Geometries: Many crystalline forms of tetrachlorocuprate(2-) exhibit geometries that are intermediate between tetrahedral and square planar. uzh.ch The degree of distortion significantly impacts the d-orbital energies and, consequently, the electronic spectra. acs.org The τ₄ parameter is often used to quantify the degree of tetrahedral distortion, where τ₄ = 1.00 for a perfect tetrahedron and 0.0 for a square planar geometry. uzh.ch

The splitting of d-orbitals in different geometries is a key factor in determining the electronic absorption spectra of tetrachlorocuprate(2-) complexes, which typically show d-d transitions in the visible and near-infrared regions. papersinphysics.org

| Geometry | Symmetry | Higher Energy Orbitals | Lower Energy Orbitals |

|---|---|---|---|

| Tetrahedral | T_d | t₂ (d(xy), d(xz), d(yz)) | e (d(z²), d(x²-y²)) |

| Square Planar | D_4h | b₁g (d(x²-y²)) | a₁g (d(z²)), b₂g (d(xy)), eg (d(xz), d(yz)) |

The nephelauxetic effect, meaning "cloud-expanding," describes the reduction of the Racah interelectronic repulsion parameter (B) in a complex compared to the free metal ion. wikipedia.org This effect is attributed to the delocalization of the metal d-electrons onto the ligand orbitals, indicating a degree of covalent character in the metal-ligand bond. wikipedia.orgdalalinstitute.com The decrease in electron-electron repulsion leads to an expansion of the d-electron cloud. bnmu.ac.in

The nephelauxetic ratio, β, is defined as:

β = B_complex / B_free_ion

A smaller β value indicates a greater nephelauxetic effect and a higher degree of covalency. The nephelauxetic series arranges ligands in order of their ability to cause this effect. For halide ligands, the series is generally F⁻ < Cl⁻ < Br⁻ < I⁻, indicating that covalency increases with the polarizability of the halide. dalalinstitute.com In the case of tetrachlorocuprate(2-), the interaction between the Cu(II) ion and the chloride ligands results in a measurable nephelauxetic effect, reflecting the covalent nature of the Cu-Cl bonds. researchgate.net The value of B for the [CuCl₄]²⁻ complex is reduced from the free ion value, which is consistent with the nephelauxetic effect. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of transition metal complexes, including tetrachlorocuprate(2-). osti.gov DFT calculations can provide detailed insights that complement experimental findings.

DFT calculations are widely used to optimize the geometry of molecules and explore their potential energy surfaces (PES). mdpi.comlibretexts.org A PES represents the energy of a molecule as a function of its atomic coordinates. wikipedia.org For tetrachlorocuprate(2-), DFT studies have been employed to investigate the energetic landscape of the transition between tetrahedral and square-planar geometries. acs.org

By performing geometry optimizations, the most stable structure of the [CuCl₄]²⁻ ion in a given environment can be determined. These calculations often show good agreement with experimental structures obtained from X-ray crystallography. uzh.ch For instance, DFT calculations have been used to reproduce the geometry of the tetrachlorocuprate(2-) anion in various crystalline salts. uzh.ch The slight discrepancies between calculated and experimental geometries are often attributed to the fact that calculations are typically performed for an isolated ion in a vacuum, whereas experimental data is from the solid state where packing forces are present. uzh.ch

DFT and its time-dependent extension (TD-DFT) are valuable for calculating spectroscopic parameters of tetrachlorocuprate(2-). nih.govhuji.ac.il

g-tensors: The g-tensor is a key parameter in Electron Paramagnetic Resonance (EPR) spectroscopy, providing information about the electronic environment of the unpaired electron. DFT calculations have been successfully used to compute the g-tensor components (g_x, g_y, g_z) for the [CuCl₄]²⁻ ion. caltech.eduacs.org For example, for a D₄h [CuCl₄]²⁻ ion, the calculated g_z value can be around 2.204, which is in good agreement with experimental observations. caltech.edu These calculations help in correlating the g-tensor values with the geometry of the complex. researchgate.net

d-d transitions: TD-DFT can be used to calculate the energies of electronic transitions, such as the d-d transitions observed in the UV-Vis-NIR spectra of tetrachlorocuprate(2-). papersinphysics.org These calculations can predict the energies of transitions between the ground state and various excited states, aiding in the interpretation of experimental spectra. nih.gov For instance, calculations on the planar [CuCl₄]²⁻ ion have been used to assign the observed bands in its electronic spectrum. osti.gov

| Parameter | Computational Method | Calculated Value | Experimental Correlation |

|---|---|---|---|

| g_z (D₄h geometry) | DFT | ~2.204 caltech.edu | Correlates well with experimental EPR data. caltech.edu |

| d-d transition energies | TD-DFT | Qualitatively reproduces experimental spectra. nih.gov | Aids in the assignment of bands in UV-Vis-NIR spectra. papersinphysics.org |

Analysis of the electron density distribution provides insights into the nature of chemical bonding. utwente.nllibretexts.org DFT calculations can generate detailed maps of electron density within the tetrachlorocuprate(2-) ion. This analysis allows for the quantification of charge distribution and the nature of the metal-ligand interactions.

By examining the electron density at the bond critical points (BCPs) between the copper and chlorine atoms, the degree of covalency can be assessed. mdpi.com A higher electron density at the BCP is indicative of a more covalent interaction. Furthermore, the Laplacian of the electron density can distinguish between shared (covalent) and closed-shell (ionic) interactions. utwente.nl In the [CuCl₄]²⁻ ion, such analyses reveal a significant degree of charge delocalization from the chloride ligands to the copper center, confirming the covalent character of the Cu-Cl bonds suggested by the nephelauxetic effect.

Quantum Chemical Studies on Bonding and Electronic States

Quantum chemical calculations have been extensively employed to elucidate the intricate relationship between the geometry, bonding, and electronic properties of the tetrachlorocuprate(2-) anion. The ion is known for its structural plasticity, adopting conformations that range from a square-planar (D4h) to a distorted tetrahedral (D2d) geometry, and even approaching a regular tetrahedral (Td) shape depending on its environment. worldscientific.com Computational methods, particularly Density Functional Theory (DFT), have been crucial in understanding these structures and their corresponding electronic states. worldscientific.comacs.org

Studies have shown that in the gas phase, the flattened tetrahedral (D2d) geometry is the most stable conformation. worldscientific.com The square-planar (D4h) geometry is not a minimum on the potential energy surface but rather a transition state connecting two D2d structures. acs.org However, the crystal lattice environment, through hydrogen bonding and van der Waals interactions, can stabilize the D4h structure. acs.org This demonstrates the significant role of the surrounding medium in determining the final geometric and electronic structure of the copper center. acs.org

The nature of the bonding in [CuCl₄]²⁻ has been a key focus. Early DFT methods like BP86 and B3LYP tended to describe the ground-state bonding as overly covalent. acs.org To better match experimental data, such as the copper spin density, hybrid DFT functionals with an adjusted amount of Hartree-Fock exchange have been developed. For instance, a functional with 38% Hartree-Fock exchange (B(38HF)P86) was shown to provide an improved description of both ground-state and excited-state properties, including more accurate Cu-Cl bond lengths and vibrational frequencies. acs.org

Natural Bond Orbital (NBO) calculations indicate that there is significant charge transfer from the chloride ligands to the copper atom. nih.gov However, this charge transfer becomes less pronounced as the number of chloride ions increases from [CuCl]⁺ to [CuCl₄]²⁻, suggesting a weakening of the coordination ability of the Cl⁻ ions in the fully coordinated complex. nih.gov The covalency of the Cu-Cl bond, involving both the central copper ion and the 3p orbitals of the ligands, is considered essential for accurately calculating electronic properties like the g-factors observed in Electron Paramagnetic Resonance (EPR) spectroscopy. znaturforsch.comresearchgate.net

Theoretical calculations have also been instrumental in interpreting the electronic absorption spectra of the ion. Time-dependent DFT (TD-DFT) has been used to calculate ligand-field and ligand-to-metal charge transfer (LMCT) transitions. acs.orgnih.gov The calculated electronic transition bands for different hydrated forms of [CuCl₄]²⁻ suggest that the anhydrous tetrahedral species is most likely to exist in environments with very low water activity. nih.gov

Table 1: Selected Computational Data for Tetrachlorocuprate(2-) Geometries This table is interactive. You can sort and filter the data by clicking on the headers.

| Parameter | D4h (Square-Planar) | D2d (Distorted Tetrahedral) | Method/Source |

|---|---|---|---|

| Cu-Cl Bond Length (Å) | ~2.26 | ~2.29 | BP86 acs.org |

| a₁g Vibrational Frequency (cm⁻¹) | 301 | Not applicable | B(38HF)P86 acs.org |

| Relative Energy (kcal/mol) | Transition State | Minimum | BP86 (Gas Phase) acs.org |

| EPR g-value (g₃₃ or g∥) | 2.1287 | 2.2836 (for Td) | ADF worldscientific.com |

| EPR g-value (g₁₁/g₂₂ or g⊥) | 2.0350 | 2.1001 (for Td) | ADF worldscientific.com |

| Cu Hyperfine Value A₁₁ (10⁻⁴ cm⁻¹) | -196.46 | -177.61 | ADF worldscientific.com |

Molecular Dynamics Simulations (if applicable for flexibility/phase transitions)

The pronounced structural flexibility of the tetrachlorocuprate(2-) ion, which allows it to adopt various geometries from square-planar to tetrahedral, makes it an interesting subject for Molecular Dynamics (MD) simulations. worldscientific.com MD simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including conformational changes, flexibility, and structural phase transitions. nih.govaps.org

While extensive quantum chemical studies have focused on the static properties of isolated [CuCl₄]²⁻ ions, specific MD simulations detailing the flexibility and potential phase transitions of the isolated anion are not widely documented in the literature. Instead, research often focuses on the bulk properties of materials containing this ion. For example, thermochromic phase transitions observed in some tetrachlorocuprate(II) salts are directly linked to changes in the coordination geometry of the [CuCl₄]²⁻ unit upon heating. researchgate.net These experimental observations imply a dynamic equilibrium between different conformations, a phenomenon ideally suited for investigation via MD.

In the broader field of materials chemistry, MD simulations are routinely used to model structural transitions in flexible materials like metal-organic frameworks (MOFs). nih.govfrontiersin.org These simulations can elucidate the mechanisms of phase changes, such as the breathing behavior of porous crystals, by tracking the movement of atoms over time. frontiersin.orgchemrxiv.org Similar methodologies could be applied to study the dynamics of the [CuCl₄]²⁻ ion within a crystal lattice or in solution. Such simulations could provide insight into:

The pathway and energy barriers of the D4h to D2d interconversion.

The influence of counter-ions and solvent molecules on the ion's structural preferences and dynamics.

The collective motions and mechanisms that drive temperature- or pressure-induced phase transitions in crystalline solids containing the [CuCl₄]²⁻ anion.

Therefore, while specific MD studies on the isolated tetrachlorocuprate(2-) ion's flexibility are not prominent, the known chemical physics of the ion and the success of MD in studying analogous flexible systems indicate that it is a highly applicable and valuable technique for future investigations. researchgate.netfrontiersin.org

Reactivity and Reaction Mechanisms of Tetrachlorocuprate 2

Ligand Exchange Reactions

Ligand exchange or substitution reactions are a cornerstone of the chemistry of tetrachlorocuprate(2-). These reactions involve the replacement of one or more chloride ligands by other Lewis bases. The stability of the resulting complex and the reaction conditions, such as concentration and solvent, dictate the position of the equilibrium. libretexts.orgchemguide.co.uk

The chloride ligands in the [CuCl₄]²⁻ complex can be substituted by other halide ions, such as bromide (Br⁻) or iodide (I⁻). These reactions are typically reversible, and the formation of mixed-halide complexes, such as [CuCl₃Br]²⁻ or [CuCl₂Br₂]²⁻, is common. The relative concentrations of the halide ions in solution will influence the product distribution. Studies on tetrahalocuprate complexes have shown that the nature of the halide ion can significantly influence the structural and magnetic properties of the resulting species. For instance, tetrabromocuprates often exhibit stronger magnetic exchange interactions compared to their tetrachlorocuprate counterparts, a difference attributed to the larger van der Waals radius and different orbital overlap characteristics of bromide. canterbury.ac.nz

The general equilibrium for substitution with bromide can be represented as: [CuCl₄]²⁻ + nBr⁻ ⇌ [CuCl₄₋ₙBrₙ]²⁻ + nCl⁻ (where n = 1 to 4)

Tetrachlorocuprate(2-) readily undergoes ligand exchange with various oxygen and nitrogen donor ligands. The addition of water, for example, can reverse the formation of the tetrachlorocuprate(2-) ion from the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, demonstrating the lability of the Cu-Cl bond in the presence of a suitable oxygen-donor ligand. libretexts.orgchemguideforcie.co.uk

[CuCl₄]²⁻ + 6H₂O ⇌ [Cu(H₂O)₆]²⁺ + 4Cl⁻

Nitrogen-donor ligands, such as ammonia (B1221849) (NH₃) or amines like ethylenediamine (B42938) (en), also effectively displace chloride ligands. researchgate.netyoutube.com The reaction with excess ammonia leads to the formation of the deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄(H₂O)₂]²⁺. libretexts.org The kinetic and thermodynamic parameters of these substitution reactions are influenced by the nature of the incoming ligand. For instance, studies on the reaction of dichlorido(ethylenediamine)copper(II) with various nitrogen-containing biomolecules have shown that the reactivity order depends on the specific ligand, with azoles like imidazole (B134444) and 1,2,4-triazole (B32235) showing high reactivity. researchgate.net Polydentate ligands with N,O- or N,N-donor atoms can form stable chelate rings with the copper(II) center, driving the substitution reaction forward. nih.gov

Table 1: Examples of Ligand Exchange Reactions

| Original Complex | Incoming Ligand | Product Complex | Color Change |

| [Cu(H₂O)₆]²⁺ | 4Cl⁻ (conc. HCl) | [CuCl₄]²⁻ | Blue to Green/Yellow |

| [CuCl₄]²⁻ | 6H₂O (excess water) | [Cu(H₂O)₆]²⁺ | Green/Yellow to Blue |

| [Cu(H₂O)₆]²⁺ | 4NH₃ (excess) | [Cu(NH₃)₄(H₂O)₂]²⁺ | Blue to Deep Blue |

| [CuCl₂(en)] | Imidazole | [Cu(en)(imidazole)₂]²⁺ | Not specified |

Photochemical Transformations and Radical Formation

The tetrachlorocuprate(2-) anion is photochemically active. Irradiation at its ligand-to-metal charge-transfer (LMCT) band can induce intramolecular electron transfer, leading to the reduction of the Cu(II) center and the oxidation of a chloride ligand. msu.ru In the presence of suitable substrates, this process can initiate radical reactions.

Research on the photolysis of tetraalkylammonium tetrachlorocuprates at low temperatures has shown that excitation of the Cl-Cu charge-transfer band results in the formation of organic radicals. msu.ru These radicals are produced through the abstraction of a hydrogen atom from the alkyl substituents of the accompanying quaternary ammonium (B1175870) cation. This process also leads to the formation of new organometallic copper(II) complexes and the reduced copper(I) species, [CuᴵCl₃]²⁻. msu.ru The formation of these transient species is crucial in copper-catalyzed transformations of chlorinated hydrocarbons. msu.ru

Key Photochemical Step: [CuᴵᴵCl₄]²⁻ + hν (LMCT) → {[CuᴵCl₃]²⁻...Cl•}

The generated chlorine radical (Cl•) is highly reactive and can abstract a hydrogen atom from a nearby organic molecule (R-H): Cl• + R-H → HCl + R•

Redox Chemistry and Electrochemical Behavior

The copper center in tetrachlorocuprate(2-) can undergo both reduction (Cu(II) → Cu(I)) and oxidation (Cu(II) → Cu(III)), although the latter is less common.

The reduction to copper(I) is a key feature of its redox chemistry. For example, the [CuCl₄]²⁻ ion reacts with metallic copper in a comproportionation reaction to form the dichlorocuprate(I) ion, [CuCl₂]⁻. sciencemadness.org

Comproportionation Reaction: [CuᴵᴵCl₄]²⁻ + Cu⁰ → 2[CuᴵCl₂]⁻

The electrochemical behavior of copper(II) complexes has been studied extensively. While data specific to the simple [CuCl₄]²⁻ ion is part of the broader study of copper chloride solutions, related copper(II) complexes provide insight. docbrown.info For example, copper(II) porphyrins undergo multiple, reversible one-electron reductions and oxidations. rsc.org In some cases, a Cu(II)/Cu(III) transition can be observed electrochemically. rsc.org For ammonium tetrachlorocuprate(II) dihydrate, it is noted that the complex can participate in redox reactions where copper(II) is reduced to copper(I) or oxidized to copper(III). The tetrachlorocuprate(2-) ion can also be regenerated from the copper(I) species by reaction with oxygen, a process that is important in catalytic cycles and for etching applications. sciencemadness.org

Chemical Transformations leading to Dimeric or Polymeric Species

Under certain conditions, particularly in the solid state, tetrachlorocuprate(2-) anions can associate to form extended structures. This self-assembly is highly dependent on the nature of the counter-ion used for crystallization. researchgate.net Minor changes in the counter-ion can lead to completely different supramolecular structures. researchgate.netnih.gov

A common structural motif in the solid state is the formation of dimeric or polymeric structures linked by bridging chloride ligands. In these arrangements, a chloride ion from one [CuCl₄]²⁻ unit acts as a ligand for an adjacent copper center, forming a Cu-Cl-Cu bridge.

This bridging can result in various geometries. For example, dimeric units of the type [Cu₂Cl₆]²⁻ can form, where two square pyramidal CuCl₅ units share an edge. Dichloro-bridged dimeric copper(II) complexes have been synthesized and structurally characterized, often revealing a Cu₂(μ-Cl)₂ core with a "butterfly" or rhomboidal geometry. nih.govias.ac.in The intradimer Cu···Cu distance in such structures typically ranges from approximately 3.4 to 3.7 Å. nih.gov In other cases, these chloride bridges can link copper centers into extended one-dimensional chains or two-dimensional layers. researchgate.netup.ac.za

Table 2: Structural Features of Chloride-Bridged Copper(II) Dimers

| Feature | Typical Range | Reference |

| Dimer Core | Cu(μ-Cl)₂Cu | nih.govias.ac.in |

| Cu···Cu Distance | 3.49 - 3.69 Å | nih.gov |

| Cu-Cl-Cu Angle | 87.1° - 91.5° | nih.gov |

| Cl-Cu-Cl Angle | 88.5° - 92.9° | nih.gov |

Coordination Polymer Formation

The tetrachlorocuprate(2-) anion, [CuCl₄]²⁻, typically exists as a discrete, non-polymeric species in the solid state. Its role in crystal structures is often that of a counter-ion, where it participates in forming extended supramolecular architectures through hydrogen bonding with organic cations, rather than by forming a covalently linked polymeric backbone. However, the broader reactivity of copper(II) and chloride ions can lead to the formation of chloro-bridged copper(II) coordination polymers. In these structures, chloride ligands bridge adjacent copper centers, creating one-, two-, or three-dimensional networks. While not polymers of the tetrachlorocuprate(2-) anion itself, these materials represent the closest analogue in terms of polymeric structures involving copper and chloride.

The formation of these chloro-bridged polymers is influenced by factors such as the solvent system, the nature of the organic ligands present, and the stoichiometry of the reactants. For instance, the reaction of CuCl₂ with organic ligands can lead to the formation of polymeric chains where CuCl₄ units share edges.

One example of a related polymeric structure involves a mixed-valence copper chloride coordination polymer, [{CuᴵᴵCl₂(Hdatrz)₂}(Cuᴵ₂Cl₄)]ₙ (where Hdatrz is 3,5-diamino-1,2,4-triazole). This compound features a one-dimensional anionic chain of edge-sharing CuCl₄ tetrahedra, [Cuᴵ₂Cl₄]²⁻, alongside a one-dimensional cationic substructure. rsc.org The cationic and anionic chains are linked through hydrogen bonding. rsc.org

In another instance, chloro-bridged copper(II) complexes can be formed with bidentate Schiff-base ligands. For example, the complex [Cu₂(μ-Cl)₂(L1)₂Cl₂] is a chloro-bridged dimer, where two chlorine atoms bridge two copper centers. tandfonline.com While this is a discrete molecule, it demonstrates the principle of chloride bridging between copper ions which, with different ligands, can extend into a polymeric chain.

The table below summarizes key structural features of a relevant chloro-bridged copper coordination polymer.

| Compound | Polymeric Substructure | Copper Oxidation State | Coordination Geometry of Copper | Bridging Ligand | Dimensionality |

|---|---|---|---|---|---|

| [{CuᴵᴵCl₂(Hdatrz)₂}(Cuᴵ₂Cl₄)]ₙ | [Cuᴵ₂Cl₄]²⁻ | Cu(I) | Tetrahedral | Chloride | 1D Anionic Chain |

Advanced Applications of Tetrachlorocuprate 2 in Materials Science and Catalysis

Catalytic Applications

Tetrachlorocuprate(2-) complexes have emerged as effective catalysts in several classes of chemical reactions. Their activity is rooted in the Lewis acidic nature of the copper(II) center and its ability to participate in redox processes, making it a candidate for both homogeneous and heterogeneous catalysis.

The catalytic prowess of tetrachlorocuprate(2-) has been notably demonstrated in the realm of organic synthesis. One of the most significant applications is in the Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netorganic-chemistry.org This reaction efficiently and regioselectively produces 1,2,3-triazole compounds, which are valuable scaffolds in medicinal chemistry and materials science. researchgate.netmdpi.com

Research has shown that tetrachlorocuprate(II) complexes can effectively catalyze the CuAAC reaction. researchgate.net For instance, a heterogeneous catalyst system using tetrachlorocuprate(II) was successful in the one-pot synthesis of β-hydroxy-1,2,3-triazoles from epoxides, sodium azide, and terminal alkynes in water, achieving excellent yields. mdpi.com Beyond cycloadditions, tetrachlorocuprate(II) complexes have also been investigated for other organic transformations. One study highlighted their ability to catalyze the oxidation of cyclohexane. mdpi.com Another demonstrated that these complexes can facilitate the coupling reaction between primary or secondary amines and aryl boric acid under mild conditions, achieving high product yields. mdpi.com

Table 1: Examples of Organic Reactions Catalyzed by Tetrachlorocuprate(2-) Based Systems

| Reaction Type | Catalyst System | Substrates | Key Findings |

| 1,3-Dipolar Cycloaddition (CuAAC) | Tetrachlorocuprate(II) immobilized on layered double hydroxide | Terminal alkynes and benzyl (B1604629) azides | Excellent yields, short reaction times, mild conditions, and catalyst reusability. researchgate.net |

| 1,3-Dipolar Cycloaddition (CuAAC) | Graphene oxide supported copper catalyst | Halides, terminal alkynes, and sodium azide | Good to excellent yields (80–96%) in water; catalyst is recoverable for up to eight runs. mdpi.com |

| Oxidation | Tetrachlorocuprate(II) complex with bis(2-pyridylamine)amine | Cyclohexane (with hydrogen peroxide) | High catalytic activity, achieving a product yield of 68.9% of the total yield in 24 hours. mdpi.com |

| Coupling Reaction | Copper(II) coordination compounds containing the [CuCl₄]²⁻ anion | Primary/secondary amines and aryl boric acid | Reaction proceeds under mild conditions with yields over 96%. mdpi.com |

A significant advancement in the catalytic application of tetrachlorocuprate(2-) is its incorporation into heterogeneous catalyst systems. iitg.ac.in Heterogeneous catalysts are preferred in many industrial processes due to their ease of separation from the reaction mixture, which allows for catalyst recycling and continuous operation. rsc.org Layered double hydroxides (LDHs) have proven to be particularly effective supports for immobilizing tetrachlorocuprate(II). researchgate.netmdpi.com

LDHs are a class of anionic clays (B1170129) with a general formula of M(II)₁₋ₓM(III)ₓ(OH)₂ₓ/ₙ·yH₂O. mdpi.commdpi.com Their structure consists of positively charged brucite-like layers, with charge-compensating anions and water molecules located in the interlayer region. mdpi.comrsc.org This unique architecture offers several advantages for catalysis:

Tunable Composition: The metal cations in the layers can be varied, allowing for fine-tuning of the material's electronic properties. rsc.org

High Surface Area: The layered structure provides a large surface area for catalytic reactions to occur. mdpi.com

Anion Exchangeability: The interlayer anions can be exchanged, providing a straightforward method for introducing catalytically active species like [CuCl₄]²⁻. rsc.org

By immobilizing tetrachlorocuprate(II) onto LDHs, researchers have created stable, reusable, and efficient heterogeneous catalysts. researchgate.netrsc.org This approach confines the copper ions within the layered structure, which can prevent leaching and maintain high catalytic activity over multiple cycles. researchgate.net Such LDH-based catalysts have been successfully applied to the 1,3-dipolar cycloaddition of azides and alkynes, demonstrating the practical benefits of this design strategy. researchgate.netmdpi.com

Thermochromic Materials Research

Thermochromism is the phenomenon where a substance reversibly changes color with a change in temperature. medcraveonline.com Tetrachlorocuprate(2-) salts are well-known for exhibiting this property, making them a subject of intense research for applications such as temperature sensors and smart windows. mdpi.com

The thermochromism in tetrachlorocuprate(2-) compounds is a direct consequence of a temperature-induced structural phase transition affecting the coordination geometry of the [CuCl₄]²⁻ anion. medcraveonline.com At different temperatures, the anion can exist in distinct geometries, most commonly a flattened tetrahedron or a square planar configuration, each having a different d-d electronic absorption spectrum and thus a different color. medcraveonline.comnih.govacs.org

Low-Temperature Form: Typically, at lower temperatures, the anion adopts a square planar or nearly square planar geometry, which results in a green color. medcraveonline.comnih.gov

High-Temperature Form: Upon heating, a structural change occurs. This transition is often driven by the weakening of hydrogen bonds and crystal packing forces, allowing the anion to relax into a less densely packed, distorted tetrahedral geometry. medcraveonline.com This tetrahedral form is characteristically yellow or orange. nih.govwikipedia.org

This color change can be either abrupt (discontinuous thermochromism) or gradual (continuous thermochromism), depending on the nature of the phase transition. medcraveonline.commedcraveonline.com For example, the compound benzimidazolium tetrachlorocuprate is yellow and contains discrete tetrahedral [CuCl₄]²⁻ species. researchgate.net It can absorb water to form a green hydrated version, which upon heating, loses the water and reverts to the yellow anhydrous form, illustrating the delicate interplay between structure, hydration, and color. researchgate.net The symmetrization of the square planar anion at higher temperatures has been identified as a possible geometric origin for the observed thermochromism in some layered hybrid tetrachlorocuprates. mdpi.com

Table 2: Correlation of Color and Geometry in Thermochromic Tetrachlorocuprate(2-) Compounds

| Condition | [CuCl₄]²⁻ Geometry | Observed Color |

| Low Temperature / Hydrated | Square Planar | Green medcraveonline.comnih.gov |

| High Temperature / Anhydrous | Distorted (Flattened) Tetrahedral | Yellow / Orange medcraveonline.comnih.govresearchgate.net |

Materials that exhibit a change in their properties in response to an external stimulus, such as temperature, light, or an electric field, are known as stimuli-responsive or "smart" materials. nih.govmdpi.comrsc.org The thermochromic behavior of tetrachlorocuprate(2-) compounds places them firmly in this category, with temperature being the primary stimulus. mdpi.commdpi.com

The reversible color-changing ability of these materials opens up possibilities for a variety of applications. mdpi.comfrontiersin.org The potential for use in thermal sensors is a direct application of their visible response to temperature changes. mdpi.com Other potential applications include "smart" pigments for coatings and inks that can indicate temperature, and in thermal management systems where color change could signify operational temperatures. mdpi.com The design of these functional materials relies on the integration of stimuli-responsive components into larger systems, a concept that is central to developing advanced sensors and dynamic functional materials. rsc.org

Magnetic Materials and Phenomena

The magnetic properties of tetrachlorocuprate(2-) salts are a rich area of study, driven by the presence of the paramagnetic Cu²⁺ ion (a d⁹ system). The collective magnetic behavior of these materials is highly sensitive to their crystal structure, specifically the spatial arrangement of the [CuCl₄]²⁻ anions and the superexchange pathways between adjacent copper ions. acs.orgresearchgate.net

Depending on the organic cation used to crystallize the salt, the [CuCl₄]²⁻ anions can be arranged into discrete, isolated units or form extended networks like one-dimensional chains or two-dimensional layers. acs.orgresearchgate.net This structural variation has a profound impact on the magnetic ordering observed at low temperatures. Research has shown that by simply changing the organic cation, the resulting tetrachlorocuprate(II) material can exhibit different magnetic behaviors, such as ferromagnetism or antiferromagnetism. acs.orgresearchgate.net

For instance, a study on anisidinium tetrachlorocuprates revealed that the para- and meta-isomers form layered structures and show ferromagnetic-like behavior, while the ortho-isomer consists of discrete [CuCl₄]²⁻ units and behaves as a paramagnet following the Curie-Weiss law. acs.org In many tetrahalocuprate systems, the magnetic exchange interaction is found to be more dependent on the distance between halide atoms (the Cu-Cl···Cl-Cu superexchange bridge) than on the direct distance between the copper(II) ions. researchgate.net Compounds with layered structures have been studied for both their intralayer and interlayer magnetic exchange interactions. aip.org Many tetrachlorocuprate(II) compounds, particularly those with significant distances between the copper centers, exhibit weak antiferromagnetic interactions. tandfonline.comclarku.edu

Table 3: Structure and Magnetic Properties of Selected Tetrachlorocuprate(2-) Compounds

| Compound | Structural Feature | Magnetic Behavior | Transition Temp. (T_c) |

| (p-Anisidinium)₂CuCl₄ | Layered structure | Ferromagnetic-like | 9.6 K acs.org |

| (m-Anisidinium)₂CuCl₄ | Defective layered structure | Ferromagnetic-like | 4.2 K acs.org |

| (o-Anisidinium)₂CuCl₄ | Discrete [CuCl₄]²⁻ units | Paramagnetic (follows Curie-Weiss law), possible AFM transition below 2 K | N/A acs.org |

| (2-Amonium-methyl-1-Ethylpyrrolidinium)CuCl₄ | Zigzag one-dimensional chains | Paramagnetic (high temp.), Weak Ferromagnetism (low temp.) | N/A researchgate.net |

| Bis(3-amino-2-chloropyridinium)tetrachlorocuprate(II) | Isomorphous structure | Weak Antiferromagnetic | N/A tandfonline.com |

| (3-Ammoniumpyridinium) tetrachlorocuprate(II) | Layered perovskite | Ferromagnetic intralayer, Antiferromagnetic interlayer | N/A aip.org |

Chiral Ferromagnetism and Multiferroic Behavior

Hybrid organic-inorganic perovskites (HOIPs) containing the tetrachlorocuprate(2-) anion have emerged as a significant class of materials exhibiting complex magnetic phenomena. acs.orgchemimpex.com These materials can display properties like chiral ferromagnetism and multiferroic behavior, where magnetism and ferroelectricity coexist. acs.orgsigmaaldrich.com The incorporation of chiral organic cations into the crystal structure of copper(II) halide perovskites can induce a chiral arrangement, leading to chiral ferromagnetism. frontiersin.org This is a phenomenon where the magnetic moments order in a helical pattern, breaking both time-reversal and space-inversion symmetries.

Furthermore, the coupling between the magnetic order of the [CuCl₄]²⁻ layers and the electric polarization originating from the organic cations can result in multiferroicity. sigmaaldrich.comresearchgate.net For instance, in the compound (3-FbaH)₂CuCl₄ (where 3-FbaH⁺ is 3-fluorobenzylammonium), the material crystallizes in a polar space group and exhibits ferromagnetism, classifying it as a polar ferromagnet with potential for type I multiferroic behavior. frontiersin.org The ability to tune these properties by modifying the organic component opens up novel avenues for creating advanced spintronic devices and sensors. acs.orgsigmaaldrich.com

Structure-Property Relationships in Magnetic Ordering

The magnetic properties of materials containing the tetrachlorocuprate(2-) anion are intrinsically linked to their crystal structure, which can be systematically altered by the choice of the organic cation. sigmaaldrich.comub.edu This structure-property relationship allows for the rational design of magnetic materials with tailored ferromagnetic or antiferromagnetic characteristics.